4-(Dimethylamino)benzaldehyde thiosemicarbazone
Overview
Description
4-(Dimethylamino)benzaldehyde thiosemicarbazone is an organic compound with the molecular formula C10H14N4S . It is a carbonyl compound containing amino and aldehyde groups . The compound is used in Ehrlich and Kovac’s reagents to test indole .
Molecular Structure Analysis
The molecule contains a total of 29 bonds, including 15 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 urea (-thio) derivative, 1 tertiary amine (aromatic), and 1 hydrazone .Chemical Reactions Analysis
This compound has been used as a color reagent for the determination of hydroxyproline level. It forms colored condensation products (Schiff bases) with pyrroles and primary amines .Physical And Chemical Properties Analysis
The compound has a density of 1.2±0.1 g/cm3, a boiling point of 377.6±44.0 °C at 760 mmHg, and a flash point of 182.2±28.4 °C . It has 4 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . The polar surface area is 86 Å2 .Scientific Research Applications
Ehrlich’s Reagent in Alkaloid Testing
4-(Dimethylamino)benzaldehyde thiosemicarbazone is used in the Ehrlich reaction, which is a test for the presence of indoles in a sample containing alkaloids. This application is significant in pharmacology and toxicology for identifying and quantifying various compounds .
Schiff Base Formation
This compound forms colorful Schiff base adducts with amines, pyrroles, and indoles, which are useful in analytical chemistry for detecting these functional groups .
Corrosion Inhibition
Studies have shown that this compound acts as an inhibitor for the corrosion of mild steel in acidic solutions, which is valuable in industrial applications to protect metals from degradation .
Ionophore for Mercury Detection
The related ionophore 4-(dimethyl-amino)benzaldehyde 4-ethylthiosemicarbazone has been used in flow injection analysis for the detection of mercury, indicating potential environmental monitoring applications .
Biological Activity Studies
Thiosemicarbazones, including derivatives of 4-(Dimethylamino)benzaldehyde, have been studied for their biological activities and pharmacological properties, suggesting potential medical and therapeutic applications .
Computational Studies for Drug Design
The compound has been used in computational studies for drug design, including docking studies with amino peptidase inhibitors, which could lead to the development of new pharmaceuticals .
Synthesis of New Schiff Bases
New Schiff bases have been synthesized from derivatives of this compound, which have shown promising antibacterial properties in both in-vitro and in-silico studies .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 4-(Dimethylamino)benzaldehyde thiosemicarbazone are bacterial isolates, including both Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Klebsiella pneumoniae and Pseudomonas aeruginosa) bacteria . These bacteria are known to cause various infections in humans, making them important targets for antibacterial agents.
Mode of Action
It has been suggested that the compound’s antibacterial activity may be due to its ability to interfere with essential bacterial processes
Biochemical Pathways
Given its antibacterial activity, it is likely that the compound interferes with key biochemical pathways in bacteria, leading to their death or inhibition .
Pharmacokinetics
Some related compounds have been found to have high gastrointestinal absorption values , suggesting that this compound may also have good bioavailability.
Result of Action
The compound has been found to have broad-spectrum antibacterial activity against the bacterial isolates it targets . In particular, certain derivatives of the compound have been found to have higher antibacterial activities than the standard drug, streptomycin, against Staphylococcus aureus and Pseudomonas aeruginosa .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy . Additionally, the compound has been suggested to have potential as a corrosion inhibitor in the oil and gas industry , indicating that it may be stable and effective in a variety of harsh environments.
properties
IUPAC Name |
[(E)-[4-(dimethylamino)phenyl]methylideneamino]thiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S/c1-14(2)9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,1-2H3,(H3,11,13,15)/b12-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDHKEQEBJQRRG-KPKJPENVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2929-81-9 | |
Record name | Benzaldehyde, thiosemicarbazone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-(Dimethylamino)benzaldehyde thiosemicarbazone (DMABT)?
A1: While a full spectroscopic characterization is not available in the provided excerpts, (E)-2-(4-(Dimethylamino)benzylidene)hydrazinecarbothioamide (DBHC), which is another name for DMABT, crystallizes in the monoclinic crystal system, specifically the P21/c space group []. The benzylidene ring adopts a planar conformation []. The crystal packing is stabilized by intra- and intermolecular hydrogen bonds of the N-H...S and N-H...N types [].
Q2: What are the known applications of DMABT in analytical chemistry?
A2: DMABT is recognized as a sensitive reagent for the spectrophotometric determination of Palladium(II) []. It forms a 1:2 complex (Pd:Reagent) within a pH range of 2.2 - 3.6 []. This complex exhibits good solubility in aqueous solutions containing 20% acetone and 30% ethanol [].
Q3: How does DMABT interact with metals, and does this have any notable effects?
A3: DMABT can act as a ligand, forming coordination complexes with metal ions. For example, it forms a square-planar complex with Palladium(II) []. Interestingly, the coordination of DMABT to Palladium(II) has been shown to enhance its ability to inhibit amyloid-β aggregation, which is a key process implicated in Alzheimer's disease [].
Q4: Has the structure of DMABT been investigated using computational chemistry methods?
A4: Yes, molecular docking studies have been performed with DMABT (referred to as DBHC in the study) []. These studies revealed that DMABT exhibits favorable binding interactions with target proteins compared to the reference ligand used in the study [].
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